molecular formula C34H44N4O3 B12867472 Alectinib intermediate

Alectinib intermediate

Cat. No.: B12867472
M. Wt: 556.7 g/mol
InChI Key: ULNYFVQKXJYKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alectinib intermediate is a crucial compound in the synthesis of Alectinib, a second-generation anaplastic lymphoma kinase inhibitor. Alectinib is primarily used in the treatment of non-small cell lung cancer that expresses the anaplastic lymphoma kinase-EML4 fusion protein, which promotes the proliferation of cancer cells .

Chemical Reactions Analysis

Alectinib intermediate undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyl lithium, hydrobromic acid, trifluoromethanesulfonic anhydride, and iodomethane . The major products formed from these reactions are derivatives of the original intermediate, which can be further processed to synthesize Alectinib .

Scientific Research Applications

Alectinib intermediate has several scientific research applications:

Mechanism of Action

Alectinib intermediate itself does not have a direct mechanism of action, but it is a precursor to Alectinib. Alectinib selectively inhibits the activity of anaplastic lymphoma kinase tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling proteins such as STAT3 and AKT, leading to reduced tumor cell viability .

Comparison with Similar Compounds

Alectinib intermediate can be compared with intermediates of other anaplastic lymphoma kinase inhibitors such as Crizotinib, Ceritinib, and Brigatinib. While all these intermediates are used in the synthesis of their respective drugs, this compound is unique due to its specific synthetic route and the resulting high selectivity and potency of Alectinib .

Similar Compounds

Biological Activity

Alectinib is a selective inhibitor of anaplastic lymphoma kinase (ALK) and is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The compound's biological activity, particularly its intermediates, plays a crucial role in its pharmacological effects, metabolism, and overall therapeutic efficacy. This article delves into the biological activity of alectinib intermediate, focusing on its mechanisms, clinical efficacy, and relevant case studies.

Alectinib functions by inhibiting the activity of mutated ALK proteins that drive tumor growth in certain types of NSCLC. The primary mechanism involves:

  • Inhibition of ALK Activity : Alectinib binds to the ATP-binding site of the ALK protein, preventing its phosphorylation and subsequent activation, which is crucial for cancer cell proliferation and survival.
  • Central Nervous System (CNS) Penetration : Alectinib is designed to cross the blood-brain barrier effectively, which is significant given that brain metastases are common in ALK-positive lung cancer patients .

Pharmacokinetics and Metabolism

Alectinib is metabolized in the liver predominantly by cytochrome P450 3A (CYP3A), with its major active metabolite being M4. The pharmacokinetic profile indicates:

  • Absorption and Distribution : Alectinib reaches peak plasma concentrations approximately 4-6 hours post-administration. The presence of food can enhance its bioavailability.
  • Metabolite Activity : M4 exhibits similar potency against ALK as alectinib itself, contributing significantly to the overall therapeutic effect .

Case Studies

  • Durable Response in Crizotinib-Resistant Patients :
    • A case study reported a patient with ALK-rearranged NSCLC who showed a durable response to alectinib after progressing on crizotinib. Following treatment with alectinib (600 mg BID), the patient exhibited significant tumor reduction within two months .
  • ALEX Study Findings :
    • The ALEX study demonstrated that alectinib significantly improved progression-free survival (PFS) compared to crizotinib (34.8 months vs. 10.9 months). This trial included patients with stage III/IV ALK-positive NSCLC and highlighted alectinib's superior efficacy .

Efficacy Data Table

StudyPopulationTreatmentMedian PFSOverall Response Rate (ORR)
ALEXTreatment-naive ALK-positive NSCLCAlectinib 600 mg BID34.8 months80%
Phase IICrizotinib-resistant patientsAlectinib 600 mg BIDNot reached55%
AF-001JPUntreated ALK-positive NSCLCAlectinib62% at 3 years93.5%

Adverse Events and Management

While alectinib is generally well-tolerated, some adverse events have been reported:

  • Common Adverse Events : Increased bilirubin levels, fatigue, and gastrointestinal symptoms are frequently observed.
  • Management Strategies : Regular monitoring for liver function tests is recommended due to potential hepatotoxicity associated with elevated bilirubin levels .

Properties

Molecular Formula

C34H44N4O3

Molecular Weight

556.7 g/mol

IUPAC Name

tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate

InChI

InChI=1S/C34H44N4O3/c1-7-24-9-10-25(21-29(24)38-14-12-26(13-15-38)37-16-18-40-19-17-37)34(5,6)31-30(32(39)41-33(2,3)4)27-11-8-23(22-35)20-28(27)36-31/h8-11,20-21,26,36H,7,12-19H2,1-6H3

InChI Key

ULNYFVQKXJYKEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)N4CCC(CC4)N5CCOCC5

Origin of Product

United States

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